molecular formula C9H14N2O2 B13810254 1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 85106-90-7

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

Cat. No.: B13810254
CAS No.: 85106-90-7
M. Wt: 182.22 g/mol
InChI Key: QWRXCFSDKWURHO-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, commonly known as DABCO. This compound is known for its unique structure and properties, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione typically involves the reaction of 1,2,5-trimethylpiperazine with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or sublimation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects through its basic, nucleophilic, and catalytic properties. It acts as a Lewis base, facilitating various chemical reactions by donating electron pairs. The molecular targets include carbonyl compounds and other electrophilic species. The pathways involved often include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. Its ability to act as a supernucleophile and its stability under various conditions make it particularly valuable in synthetic applications .

Properties

CAS No.

85106-90-7

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

InChI

InChI=1S/C9H14N2O2/c1-9-5-4-6(7(12)11(9)3)10(2)8(9)13/h6H,4-5H2,1-3H3

InChI Key

QWRXCFSDKWURHO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(=O)N1C)N(C2=O)C

Origin of Product

United States

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